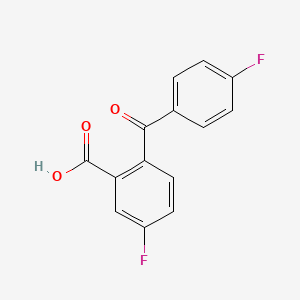

5-fluoro-2-(4-fluorobenzoyl)benzoic Acid

説明

Significance of Halogenated Benzoic Acid Derivatives in Contemporary Chemical Sciences

Halogenated benzoic acid derivatives are a class of compounds that command significant attention in modern chemistry. Benzoic acid and its related compounds are naturally present in various plants and animals and are widely utilized as preservatives and flavoring agents. nih.govresearchgate.net The introduction of halogen atoms, particularly fluorine and chlorine, into the benzoic acid structure can dramatically alter the molecule's physicochemical properties. acs.orgnih.gov These alterations are a cornerstone of medicinal chemistry, where halogenation is a common strategy to modulate a drug's potency, pharmacokinetics, and physical chemistry. nih.gov

The presence of a halogen can influence the acidity of the carboxylic acid group through the inductive effect, where electron-withdrawing groups like fluorine increase acidity by stabilizing the conjugate base. libretexts.org Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction, once primarily recognized in material science, is now increasingly appreciated in drug discovery for its role in protein-ligand binding. acs.org In addition to pharmaceuticals, halogenated derivatives are integral to the synthesis of agrochemicals and high-performance materials, where they can enhance properties like thermal stability. chemimpex.com

Historical Context of Fluorine Incorporation in Bioactive Molecules

The journey of fluorine in the world of bioactive molecules is a compelling narrative of scientific perseverance. Early chemists in the 19th century were aware of an un-isolated element in metal fluorides and faced immense danger in their attempts to isolate it. rsc.org The destructive nature of hydrofluoric acid claimed the lives of several researchers before Henri Moissan successfully isolated elemental fluorine in 1886 via electrolysis, a feat that earned him a Nobel Prize. rsc.orgnumberanalytics.com

Despite the violent reactivity of elemental fluorine, its incorporation into organic molecules has had a profound impact on medicine. rsc.org The use of fluorine in medicinal chemistry became particularly prominent starting in the late 1950s, especially within the steroid field. nih.gov Scientists discovered that adding fluorine could significantly enhance the biological activity of molecules. researchgate.net Today, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like the antidepressant Prozac, the cholesterol-lowering drug Lipitor, and the antibacterial Cipro. rsc.org The strategic placement of fluorine atoms can alter a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov Landmark fluorinated compounds like 5-fluorouracil (B62378), an anticancer agent developed in 1957, interfere with nucleoside metabolism and remain a cornerstone of chemotherapy. nih.govcoventry.ac.uk

Structural Elucidation Methodologies for Novel Compounds

Determining the precise chemical structure of a novel compound is a fundamental requirement in chemistry. numberanalytics.com This process, known as structural elucidation, relies on a suite of sophisticated spectroscopic techniques that probe the molecular architecture in different ways. numberanalytics.comonlineorganicchemistrytutor.com The combination of data from multiple methods provides a comprehensive picture, allowing scientists to confirm the identity and connectivity of atoms within a molecule. onlineorganicchemistrytutor.comintertek.com

The most powerful and commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.commit.edu Techniques like ¹H NMR and ¹³C NMR reveal the chemical environment of each proton and carbon atom, respectively, and help establish the connectivity between them. intertek.comjchps.com For fluorinated compounds, ¹⁹F NMR is also an invaluable tool. jchps.com

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio. intertek.com High-resolution mass spectrometry can provide the exact molecular formula. mit.edu Furthermore, the fragmentation patterns observed in the mass spectrum offer clues about the molecule's substructures. intertek.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mit.edu It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds (e.g., C=O, O-H, C-F). mit.edu

Together, these methods allow researchers to piece together the molecular puzzle, moving from molecular formula to functional groups to the final, confirmed three-dimensional structure. mit.edu

Overview of Research Trajectories for 5-Fluoro-2-(4-fluorobenzoyl)benzoic Acid

While extensive research on 5-fluoro-2-(4-fluorobenzoyl)benzoic acid itself is not widely documented in publicly available literature, its structural components suggest clear research trajectories based on related compounds. The molecule belongs to the family of fluorinated benzoyl benzoic acids, which are recognized as versatile intermediates in organic synthesis. chemimpex.com

The closely related compound, 2-(4-fluorobenzoyl)benzoic acid, serves as a valuable proxy for understanding the potential research avenues. It is utilized as a building block in the synthesis of more complex molecules and pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com For example, 2-(4-fluorobenzoyl)benzoic acid is a documented starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one and for creating compounds that mimic Heparan sulfate (B86663) glycosaminoglycans. sigmaaldrich.com

Given this precedent, research involving 5-fluoro-2-(4-fluorobenzoyl)benzoic acid would likely focus on its use as a synthetic precursor. The additional fluorine atom at the 5-position could be strategically employed to modulate the electronic properties and reactivity of the molecule, potentially leading to novel derivatives with enhanced biological activities or unique material properties. Research has shown that other complex, multi-fluorinated benzoic acid derivatives have been investigated for potent antiviral activity, including against drug-resistant herpes simplex virus isolates, indicating a potential trajectory for this class of compounds in antiviral drug discovery. nih.gov

特性

IUPAC Name |

5-fluoro-2-(4-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNQAVXSMQBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379048 | |

| Record name | 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-44-8 | |

| Record name | 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338982-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 4 Fluorobenzoyl Benzoic Acid

Established Synthetic Pathways to 5-Fluoro-2-(4-fluorobenzoyl)benzoic Acid

The primary established route for the synthesis of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is a multi-step process that begins with readily available precursors. This pathway leverages classic organic reactions to construct the target molecule.

Multi-Step Synthesis from Precursors

The synthesis is typically achieved in a two-step sequence:

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 4-fluorotoluene (B1294773). In this electrophilic aromatic substitution reaction, 4-fluorotoluene is treated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The acyl group (CH₃CO-) is directed primarily to the position para to the activating methyl group, resulting in the formation of the key ketone intermediate. libretexts.org

Oxidation: The methyl group of the resulting benzophenone (B1666685) intermediate is then oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). orgsyn.org This step converts the methyl group into the final carboxyl group, yielding 5-fluoro-2-(4-fluorobenzoyl)benzoic acid.

Role of Key Intermediates in the Synthesis Process

The successful synthesis of the target compound relies on the specific reactivity of several key intermediates:

4-Fluorotoluene: This serves as the initial aromatic substrate. The methyl group is an activating group that directs the incoming electrophile (the acylium ion) to the ortho and para positions. Steric hindrance often favors para substitution.

4-Fluorobenzoyl Chloride: This acts as the acylating agent, providing the benzoyl moiety that becomes one of the core components of the final product. researchgate.net It is typically prepared from 4-fluorobenzoic acid.

5-Fluoro-2-methyl-4'-fluorobenzophenone: This ketone is the direct product of the Friedel-Crafts acylation and the immediate precursor to the final benzoic acid derivative. nih.gov Its formation is a critical step that unites the two fluorinated aromatic rings. The subsequent oxidation of its methyl group is the final step in the main synthetic sequence.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product (Intermediate) | Reaction Type |

| 1 | 4-Fluorotoluene | 4-Fluorobenzoyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | 5-Fluoro-2-methyl-4'-fluorobenzophenone | Friedel-Crafts Acylation |

| 2 | 5-Fluoro-2-methyl-4'-fluorobenzophenone | Potassium Permanganate (KMnO₄) or Chromic Acid | - | 5-Fluoro-2-(4-fluorobenzoyl)benzoic acid | Oxidation |

Novel Synthetic Approaches and Route Optimization

Research efforts have focused on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing 5-fluoro-2-(4-fluorobenzoyl)benzoic acid and related compounds.

Exploration of Environmentally Benign Synthetic Protocols

The traditional synthetic route has environmental drawbacks, primarily related to the use of stoichiometric amounts of AlCl₃ and harsh oxidizing agents. Greener alternatives are being explored for both key steps:

Greener Friedel-Crafts Acylation: To circumvent the use of aluminum chloride, which generates significant waste during aqueous workup, research has turned to reusable solid acid catalysts. beyondbenign.orggctlc.org Catalysts such as zeolites and ion-exchange resins are being investigated. researchgate.net Furthermore, solvent-free approaches using catalysts like trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates [Re(OTf)₃] have shown promise. researchgate.net Graphite has also been introduced as a mild, heterogeneous catalyst for some Friedel-Crafts alkylations, eliminating the need for strong Lewis acids and simplifying product workup. researchgate.netgctlc.org

Green Oxidation Methods: Environmentally friendly oxidation methods are replacing traditional heavy metal oxidants. A highly efficient method utilizes a reusable chromium(III) catalyst with oxygen (from the air) as the primary oxidant in water, presenting a significantly greener pathway for converting methylarenes to carboxylic acids. rsc.org Another approach involves selenium-catalyzed oxidation using hydrogen peroxide as the oxidant in water, which allows for catalyst and medium recycling. mdpi.com

High-Yielding and Economical Synthesis Strategies

Optimizing reaction yields and reducing costs are critical for industrial applications. Several strategies contribute to this goal:

Catalyst Optimization: The use of alternative catalysts can improve yields. For instance, using iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has demonstrated high yields (65-94%) for the acylation of various benzene (B151609) derivatives. beilstein-journals.org

High-Yielding Reactions: The oxidation of substituted toluenes to their corresponding benzoic acids can be a high-yield process. For example, a method for synthesizing 4-bromo-2-fluorobenzoic acid via oxidation reports yields as high as 88%. researchgate.net Similar high yields can be anticipated for the oxidation of the benzophenone intermediate under optimized conditions.

Regioselective Functionalization and Derivatization Reactions

The aromatic rings of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid can be further functionalized to create a variety of derivatives. The existing substituents on the rings direct the position of new functional groups in a predictable, regioselective manner.

A primary example of regioselective functionalization is nitration. The nitration of similar 2-benzoylbenzoic acid structures has been studied, providing insight into the expected outcomes for 5-fluoro-2-(4-fluorobenzoyl)benzoic acid.

Nitration: When 2-benzoylbenzoic acid derivatives are treated with nitrating agents (e.g., fuming nitric acid), the substitution pattern is governed by the electronic effects of the existing groups. For instance, the nitration of 2-(4-fluorobenzoyl)benzoic acid with fuming HNO₃ yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid. sigmaaldrich.com In a related compound, 2-(3-chloro-4-methylbenzoyl)benzoic acid, nitration predominantly occurs at the position ortho to the benzoyl group and meta to the chloro and methyl groups, yielding 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid in 70-80% yield. rsc.org This indicates a strong directing effect from the benzoyl and carboxyl groups.

The regioselectivity of these reactions allows for the controlled synthesis of specific isomers, which is crucial for developing molecules with precise structures and functions. Derivatization can also occur at the carboxylic acid group, for example, through esterification or amidation, to produce a wide range of functional compounds. researchgate.net

| Reaction | Substrate | Reagent | Product | Key Observation |

| Nitration | 2-(4-Fluorobenzoyl)benzoic acid | Fuming HNO₃ | 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid | Nitration occurs on the benzoyl ring, ortho to the carbonyl group. |

| Nitration | 2-(3-Chloro-4-methylbenzoyl)benzoic acid | Nitrating Mixture | 2-(3-Chloro-4-methyl-6-nitrobenzoyl)benzoic acid | Nitration is highly regioselective, favoring the position ortho to the benzoyl group. |

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (SₑAr) on 5-fluoro-2-(4-fluorobenzoyl)benzoic acid involves the reaction of an electrophile with its two benzene rings. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents on each ring. Both the benzoyl group and the carboxylic acid group are electron-withdrawing and act as meta-directors, deactivating the rings towards electrophilic attack. Conversely, the fluorine atoms are also deactivating due to their inductive effect but act as ortho, para-directors because of their resonance effect. researchgate.netresearchgate.net

Analysis of Ring A (Substituted with -COOH and -F): This ring is substituted with a fluorine atom at C-5, a carboxylic acid at C-1, and a (4-fluorobenzoyl) group at C-2. Both the carboxylic acid and the benzoyl group are strong deactivating, meta-directing groups. The fluorine atom is a deactivating, ortho, para-director. The powerful meta-directing influence of the carboxyl and benzoyl groups, combined with the ortho, para-direction of the fluorine, suggests that any electrophilic substitution would be highly disfavored and would likely require harsh conditions. If a reaction were to occur, the most probable site for substitution would be C-3, which is meta to the carboxyl group and ortho to the fluorine atom.

Analysis of Ring B (Substituted with -F): This ring contains a fluorine atom at C-4' and is connected via the carbonyl carbon to the other ring. The carbonyl group deactivates this ring and directs incoming electrophiles to the meta position (C-3' and C-5'). The fluorine atom directs ortho and para. Since the para position is blocked, it directs to the ortho positions (C-3' and C-5'). In this case, the directing effects of the fluorine and the deactivating carbonyl group are synergistic. Therefore, electrophilic attack is predicted to occur at the C-3' and C-5' positions.

Studies on simpler, related molecules support these predictions. For example, the nitration of 3-fluorobenzoic acid primarily yields 5-fluoro-2-nitro-benzoic acid, demonstrating the directing power of the substituents. google.comchemicalbook.com Similarly, bromination of o-fluorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid yields 2-fluoro-5-bromobenzoic acid. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions The following table presents predicted outcomes for common SₑAr reactions on 5-fluoro-2-(4-fluorobenzoyl)benzoic acid based on established directing effects. Specific experimental data for this compound is not readily available in published literature.

| Reaction | Reagents | Predicted Major Product(s) on Ring B |

| Nitration | HNO₃ / H₂SO₄ | 5-Fluoro-2-(3-nitro-4-fluorobenzoyl)benzoic acid |

| Bromination | Br₂ / FeBr₃ | 5-Fluoro-2-(3-bromo-4-fluorobenzoyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-2-(3-sulfo-4-fluorobenzoyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction highly unlikely due to deactivation by ketone and COOH groups. |

Nucleophilic Aromatic Substitution on Fluorinated Centers

Nucleophilic Aromatic Substitution (SₙAr) is a plausible reaction pathway for 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, particularly at the carbon atoms bearing the fluorine substituents. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). researchgate.netbeilstein-journals.org The ketone and carboxylic acid groups in the target molecule serve as such activating groups.

Reactivity of the C-5 Fluorine (Ring A): The fluorine atom at the C-5 position is para to the carboxylic acid group and meta to the benzoyl group. The strong electron-withdrawing nature of the para-carboxyl group activates this position for nucleophilic attack.

Reactivity of the C-4' Fluorine (Ring B): The fluorine atom at the C-4' position is para to the activating ketone group. This arrangement strongly facilitates the displacement of the fluoride (B91410) ion by a nucleophile.

Comparing the two sites, the C-4' position on Ring B is generally expected to be more reactive towards nucleophiles. The ketone group is a powerful activator for SₙAr reactions when positioned para to a leaving group. While the carboxylic acid on Ring A is also activating, the resonance-based activation by the ketone carbonyl is typically very effective. The reaction mechanism proceeds via the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex, before the fluoride ion is eliminated. beilstein-journals.org

Research on other activated fluoro-aromatic compounds demonstrates this reactivity. For instance, fluoro-aromatic compounds with a para-nitro group readily undergo substitution with various nucleophiles. researchgate.net Organic photoredox catalysis has also enabled the nucleophilic substitution of unactivated fluoroarenes with nucleophiles including amines and carboxylic acids. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines potential SₙAr reactions. The C-4' position is predicted as the more reactive site. Specific experimental data for this compound is not widely documented.

| Nucleophile | Reagent Example | Predicted Major Product |

| Amine | Ammonia (NH₃) | 5-Fluoro-2-(4-aminobenzoyl)benzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Fluoro-2-(4-methoxybenzoyl)benzoic acid |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Fluoro-2-(4-hydroxybenzoyl)benzoic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Fluoro-2-(4-(phenylthio)benzoyl)benzoic acid |

Structural Modification and Derivatization Strategies for Enhanced Biological Exploration

Design and Synthesis of Phthalide (B148349) Derivatives from 5-Fluoro-2-(4-fluorobenzoyl)benzoic Acid

Phthalides, or 3-isobenzofuranones, are a class of bicyclic lactones found in many biologically active natural products and synthetic compounds. The 2-aroylbenzoic acid scaffold of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid serves as a direct precursor for the synthesis of 3-aryl-substituted phthalide derivatives. The general and most direct synthetic route involves a two-step process: selective reduction of the ketone carbonyl followed by intramolecular cyclization (lactonization).

Step 1: Reduction of the Ketone

The benzophenone (B1666685) ketone in 5-fluoro-2-(4-fluorobenzoyl)benzoic acid can be selectively reduced to a secondary alcohol using a chemical reducing agent. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic ketone carbonyl, yielding the corresponding diarylmethanol derivative, 2-((4-fluorophenyl)(hydroxy)methyl)-5-fluorobenzoic acid. The carboxylic acid group is generally unreactive to NaBH₄ under standard conditions.

Step 2: Acid-Catalyzed Lactonization

The resulting secondary alcohol is perfectly positioned for an intramolecular condensation reaction with the carboxylic acid group on the same molecule. This cyclization, which forms the five-membered lactone ring of the phthalide, is typically promoted by heating in the presence of an acid catalyst. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The carboxylic acid oxygen then acts as an intramolecular nucleophile, attacking the benzylic carbocation and, after deprotonation, forming the stable phthalide ring. This process yields 6-fluoro-3-(4-fluorophenyl)isobenzofuran-1(3H)-one. This synthetic approach is highly efficient for converting various 2-acylarylcarboxylates into their corresponding phthalide structures. organic-chemistry.org

This strategy transforms the planar, somewhat flexible benzophenone structure into a more rigid, three-dimensional phthalide scaffold, which can significantly alter the molecule's interaction with biological targets.

Synthesis of Bioisosteric Analogues and Fluorinated Congeners

Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the primary biological activity. nih.govdrughunter.com For 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, the carboxylic acid group is a primary target for such modification due to its acidic nature, which can limit membrane permeability and oral bioavailability. researchgate.netresearchgate.net

Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most successful non-classical bioisosteres of carboxylic acids. They possess comparable acidity (pKa ≈ 4.5-4.9) and spatial orientation of hydrogen bond acceptors, allowing them to mimic the key interactions of the carboxylate group with a biological target. drughunter.com

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids but can still participate in crucial hydrogen bonding interactions and are known for their metal-chelating properties. nih.gov

Acylsulfonamides: These functional groups are also acidic and can serve as effective carboxylic acid mimics in certain contexts.

In addition to bioisosteres, the synthesis of fluorinated congeners —structurally similar compounds differing in the number or position of fluorine atoms—is a valuable strategy. Fluorine substitution can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov Synthetic routes to novel fluorinated benzophenones often involve nucleophilic aromatic substitution on highly fluorinated precursors or Friedel-Crafts acylation reactions using fluorinated starting materials. nih.govnih.gov

Below is a table of potential bioisosteric analogues and fluorinated congeners based on the parent structure.

| Compound Type | Example Structure Name | Modification Strategy | Potential Impact |

|---|---|---|---|

| Bioisosteric Analogue | 5-(5-Fluoro-2-(4-fluorobenzoyl)phenyl)-1H-tetrazole | Replacement of the carboxylic acid with a tetrazole ring. | Maintain acidity and key interactions; may improve lipophilicity and metabolic stability. drughunter.com |

| Bioisosteric Analogue | N-Hydroxy-5-fluoro-2-(4-fluorobenzoyl)benzamide | Replacement of the carboxylic acid with a hydroxamic acid. | Alter acidity; introduce metal-chelating properties. nih.gov |

| Fluorinated Congener | 2-Fluoro-5-(4-fluorobenzoyl)benzoic Acid | Relocation of the fluorine atom from the 5-position to the 2-position on the benzoic acid ring. | Alter electronic properties and conformation, potentially affecting target binding. |

| Fluorinated Congener | 5-Fluoro-2-(2,4-difluorobenzoyl)benzoic Acid | Addition of a second fluorine atom to the benzoyl ring. | Increase lipophilicity and potentially enhance binding affinity through new fluorine interactions. |

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low membrane permeability, and rapid metabolism. For drugs containing a carboxylic acid, the most common prodrug approach is esterification. researchgate.netnih.gov

By converting the polar, ionizable carboxylic acid of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid into a more lipophilic ester, its ability to cross biological membranes via passive diffusion can be significantly enhanced. These ester prodrugs are designed to be stable in the gastrointestinal tract and bloodstream but are cleaved by endogenous esterase enzymes within the body to release the active parent carboxylic acid at or near the site of action. researchgate.net A variety of esters can be synthesized, such as simple alkyl esters (e.g., methyl or ethyl ester) or more complex acyloxymethyl esters, to fine-tune the rate of hydrolysis and bioavailability. acs.org

Beyond prodrugs, targeted delivery systems offer another avenue for improving therapeutic efficacy. Encapsulating the compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, can protect it from premature degradation, improve its solubility, and enable targeted delivery to specific tissues or cells. patsnap.com While specific research on prodrugs derived directly from 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is not widely reported, these established principles represent a clear path for its future development.

Conjugation Strategies for Ligand-Targeting and Activity Modulation

Conjugation chemistry allows for the covalent attachment of a small molecule to a larger biomolecule, such as a peptide, protein, or antibody, to create a highly targeted therapeutic agent. The carboxylic acid group of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is an ideal chemical handle for such conjugation.

The most common method for conjugating a carboxylic acid-containing molecule is through the formation of a stable amide bond with a primary amine on the targeting ligand (e.g., the side chain of a lysine (B10760008) residue in an antibody). creative-biolabs.comnih.gov This reaction is typically facilitated by carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general procedure involves:

Activation of the Carboxylic Acid: The carboxyl group is first activated with EDC to form a highly reactive O-acylisourea intermediate.

Stabilization (Optional but Recommended): To improve efficiency and prevent side reactions in aqueous media, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. raybiotech.comnih.gov

Coupling to the Ligand: The activated NHS ester readily reacts with a primary amine on the targeting biomolecule to form a robust and stable amide linkage, covalently tethering the small molecule to the ligand.

This strategy can be used to create antibody-drug conjugates (ADCs), where the antibody directs the potent small molecule specifically to cancer cells expressing a target antigen, thereby maximizing efficacy and minimizing off-target toxicity. nih.gov

Biological and Pharmacological Investigations of 5 Fluoro 2 4 Fluorobenzoyl Benzoic Acid and Its Derivatives

Antimicrobial Efficacy Assessments

Derivatives of benzophenone (B1666685) and benzoic acid have been the subject of numerous studies to evaluate their effectiveness against various microbial pathogens.

The search for new antibiotics is driven by the rise of drug-resistant bacteria. acs.org Research into benzophenone-based compounds has revealed promising activity against several resistant strains. For instance, a class of benzophenone tetraamides has shown good activity against MRSA (Methicillin-resistant Staphylococcus aureus), VISA (Vancomycin-intermediate S. aureus), and VRE (Vancomycin-resistant Enterococci), with Minimum Inhibitory Concentration (MIC) values in the 0.5–2.0 mg/L range. acs.org The antibacterial action for these specific derivatives was found to be membrane depolarization. acs.org

Similarly, derivatives of benzoic acid have been investigated. Studies on 4- or 5-substituted 2-benzoic acids indicate that the presence of electron-withdrawing groups, such as a trifluoromethyl group, significantly improves antimicrobial activity against pathogens like S. pneumoniae and S. aureus. nih.gov Fluorobenzoylthiosemicarbazides, another class of related derivatives, were active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 µg/mL. semanticscholar.org The core benzophenone structure is considered essential for the antibacterial activity observed in many of these derivatives. acs.org

| Compound Class | Bacterial Strains | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Benzophenone Tetraamides | MRSA, VISA, VRSA, VRE, E. coli | 0.5–2.0 mg/L | acs.org |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant S. aureus | 7.82–31.25 µg/mL | semanticscholar.org |

| Substituted 2-Benzoic Acids | S. pneumoniae, S. aureus | Improved activity with electron-withdrawing groups | nih.gov |

| Benzophenone-derived 1,2,3-Triazoles | B. subtilis, S. aureus, E. coli | Showed activity against most strains, except E. coli which was slightly resistant | researchgate.netcarta-evidence.org |

The development of novel antifungal agents is critical due to the challenges in treating fungal infections, which are a major cause of morbidity, especially in immunocompromised individuals. lifechemicals.com Derivatives of benzophenone and benzoic acid have demonstrated notable antifungal properties.

A series of synthesized benzophenone-derived 1,2,3-triazoles were tested in vitro for their activity against Gram-positive bacteria, Gram-negative bacteria, and the fungus Candida albicans. researchgate.netcarta-evidence.org Certain compounds in this series showed interesting antimicrobial activity against all tested strains except for E. coli, which exhibited some resistance. researchgate.net Other studies on diverse benzophenone derivatives indicated that many of the compounds showed some level of antifungal activity against various phytopathogenic fungi. mdpi.comnih.gov Benzoic acid and its derivatives have long been recognized for their antifungal properties, which are utilized in food preservation. researchgate.net Research has focused on designing derivatives with improved activity, targeting fungal-specific enzymes like CYP53. nih.gov Studies on benzoic acid derivatives isolated from plant sources have also confirmed activity against several phytopathogenic fungi, particularly those of the Fusarium genus. nih.govresearchgate.net

| Compound Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| Benzophenone-derived 1,2,3-Triazoles | Candida albicans | Demonstrated notable antifungal activity. | researchgate.netcarta-evidence.org |

| Substituted Benzophenone Derivatives | Various phytopathogenic fungi | Most compounds showed some level of activity. | mdpi.comnih.gov |

| Benzoic Acid Derivatives | Cochliobolus lunatus, Aspergillus niger | Activity linked to inhibition of fungal-specific enzyme CYP53. | nih.gov |

| Benzoic Acid Derivatives from Piper cumanense | Fusarium genus | All tested compounds were active, with greater activity against Fusarium. | nih.govresearchgate.net |

Antineoplastic and Anticancer Research Applications

The structural motif of benzophenone is found in numerous molecules, both natural and synthetic, that possess anticancer properties. rsc.org Fluorinated benzoic acid derivatives have also been investigated as potential anticancer agents. nih.gov

Heparan sulfate (B86663) proteoglycans (HSPGs) are ubiquitously found on the cell surface and in the extracellular matrix, playing a key role in regulating cellular processes by interacting with a wide array of proteins like growth factors and chemokines. nih.govmdpi.com In cancer, the normal function of HSPGs is often disrupted, contributing to tumor progression, angiogenesis, and metastasis. mdpi.comnih.gov

One promising therapeutic strategy involves the use of heparan sulfate (HS) mimetics. nih.gov These molecules are designed to mimic the structure of HS and can interfere with pathological processes by inhibiting heparanase—an enzyme overexpressed in many tumors that degrades HS—or by competing with HSPGs for binding to growth factors, thereby blocking downstream signaling pathways that promote cell proliferation. mdpi.comnih.govaacrjournals.org Non-anticoagulant heparin derivatives and other HS mimetics have been shown to inhibit tumor growth and metastasis in various cancer models. mdpi.commdpi.com The benzophenone scaffold is considered a viable platform for developing such novel analogues with potential anti-angiogenic and anticancer properties. nih.gov

Research on fluorinated benzophenone derivatives has demonstrated their cytotoxic and anti-proliferative effects against various cancer cell lines. For example, certain malononitrile-modified fluorinated benzophenone derivatives showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line and the KB-3-1 cervical cancer cell line. researchgate.net Other studies have identified benzophenone derivatives from natural sources that inhibit the proliferation of pancreatic cancer cells. nih.govelsevierpure.com

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Halogenated Benzophenone Derivatives | PANC-1 (Pancreatic) | 7.2 - 7.6 μM | nih.gov |

| Fluorinated Benzophenone Derivatives | MDA-MB-231 (Breast), KB-3-1 (Cervical) | Outperformed standard reference drug | researchgate.net |

| Benzophenone Glucopyranoside Derivative (Compound 18) | Esophageal, Stomach, Prostate cancer lines | < 10 μM | nih.gov |

| Cyclopentaquinoline derivatives with fluorobenzoic acid | A549 (Lung) | < 20 μM for four compounds | nih.gov |

| Benzophenone Derivative (Compound 1) | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 μM respectively | rsc.org |

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Studies have revealed several pathways targeted by benzophenone and benzoic acid derivatives.

Induction of Apoptosis: A primary mechanism of cytotoxicity for many anticancer drugs is the induction of programmed cell death, or apoptosis. Halogenated benzophenone derivatives were found to induce apoptosis in pancreatic cancer cells. nih.gov Similarly, certain cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety caused cell death in lung adenocarcinoma cells through the induction of caspase-3-dependent apoptosis. nih.gov Other benzoic acid derivatives have also been shown to induce apoptosis mediated by Caspase-3 in colon cancer cells. nih.gov

Cell Cycle Arrest: The regulation of the cell cycle is a critical process, and its disruption can lead to uncontrolled cell proliferation. Some benzophenone derivatives have been shown to cause cell cycle arrest at the G1/S transition in MCF-7 breast cancer cells, an effect associated with the inhibition of cyclin E expression. scielo.br Dihydroxybenzoic acid (DHBA), a benzoic acid derivative, was found to arrest colon cancer cells in the G2/M phase of the cell cycle. nih.gov

Inhibition of Signaling Pathways: Cancer cell growth is often driven by aberrant signaling pathways. Research has shown that benzophenone derivatives can inhibit the MEK/ERK signaling pathway in pancreatic cancer cells. nih.gov Polyisoprenylated benzophenones have been found to inhibit the growth of human colon cancer cells by activating the endoplasmic reticulum stress response and inhibiting the mTOR cell survival pathway. researchgate.net

Anti-inflammatory and Analgesic Potential

Inflammation is a key factor in many chronic diseases, and the development of new anti-inflammatory agents with fewer side effects remains a priority. nih.gov Benzophenone and benzoic acid derivatives have shown potential as anti-inflammatory agents.

Research has demonstrated that some benzophenone derivatives exhibit dual anti-inflammatory and antiproliferative activities. scielo.br The anti-inflammatory effect is linked to the inhibition of cyclooxygenase (COX) enzymes; specific derivatives have shown selective inhibition of either COX-1 or COX-2. scielo.br Further studies on substituted hydroxy benzophenones confirmed that compounds with chloro and methyl substituents showed potent anti-inflammatory activity, in some cases more potent than standard drugs. nih.gov

Fluorine substitution has been shown to be beneficial for anti-inflammatory activity. A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were found to possess potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net Similarly, hybrid molecules combining pharmacophores from 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, built on a fluorobenzimidazole benzoic acid structure, showed potent dual inhibitory activity and significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema assay. nih.gov

| Compound Class | Mechanism/Assay | Key Findings | Reference |

|---|---|---|---|

| Benzophenone Derivatives | COX-1/COX-2 Inhibition | Demonstrated selective inhibition of COX enzymes. | scielo.br |

| Substituted Hydroxy Benzophenones | In vivo anti-inflammatory assays | Chloro and methyl substituted compounds showed potent activity. | nih.gov |

| Fluorine-substituted Benzo[h]quinazoline-2-amines | NF-κB Inhibition | Significantly reduced phosphorylation of IκBα and p65. | nih.govresearchgate.net |

| Fluorobenzimidazole Benzoic Acids | 5-LOX and sEH Inhibition | Potent dual inhibitors with significant in vivo activity. | nih.gov |

Modulatory Effects on Inflammatory Pathways

Derivatives of fluorinated benzoic acids have demonstrated significant anti-inflammatory properties through their interaction with several key inflammatory pathways. Anthranilic acid derivatives, a class of compounds structurally related to the subject acid, are recognized as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanisms for these effects are multifaceted, involving the inhibition of critical enzymes and signaling cascades.

A notable strategy has been the design of hybrid molecules that combine pharmacophores to target multiple inflammatory mediators. For instance, a series of 4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)-benzoic acid derivatives were synthesized to act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory processes. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema assays, with inhibition of edema comparable to the standard drug ibuprofen. nih.gov

Further investigation into related fluorinated compounds, such as 5-fluoro-2-oxindole, has shown inhibition of inflammatory mediators like tumor necrosis factor-α (TNF-α) and the downregulation of the mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway. mdpi.com This pathway is a central hub for inflammatory responses. mdpi.com Contextually, the chemotherapy agent 5-fluorouracil (B62378) is known to induce intestinal inflammation by activating the Toll-like receptor (TLR) pathway, specifically TLR2 and TLR4, which subsequently triggers the MyD88/NF-κB signaling cascade. nih.gov This highlights the general capacity of fluorinated compounds to interact with and modulate fundamental inflammatory signaling systems.

Investigation of Analgesic Mechanisms

The analgesic effects of fluorinated benzoic acid derivatives are often linked to their anti-inflammatory actions. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for synthesizing prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.gov In-silico studies and in-vivo tests have been conducted on derivatives like 5-acetamido-2-hydroxy benzoic acid. nih.govnih.gov For example, a benzyl (B1604629) derivative of this acid (PS3) reduced pain-related behavior in an acetic acid-induced writhing test by 74% and 75% at doses of 20 and 50 mg/kg, respectively. nih.gov

Beyond COX inhibition, other mechanisms have been explored. The compound 5-fluoro-2-oxindole has been shown to not only alleviate inflammatory pain but also to enhance the analgesic effects of morphine. mdpi.com This suggests a potential interaction with the endogenous opioid system or its signaling pathways. mdpi.com However, not all fluorinated derivatives exhibit analgesic properties. In a study of 5-benzyl-substituted tetrahydro-2-benzazepines, the 4-fluorobenzyl-substituted derivative, despite showing high receptor affinity for sigma receptors, did not produce significant analgesic activity in animal models. nih.gov

Other Emerging Biological Activities

Enzyme Inhibition Studies

The inhibitory activity of benzoic acid derivatives extends to a variety of enzymes beyond those directly involved in inflammation. Kinetic studies have revealed that these compounds can act through different mechanisms. For example, some benzoic acid derivatives inhibit the enzyme tyrosinase in a non-competitive fashion, meaning they bind to a site other than the active site. nih.gov In contrast, pyridine (B92270) derivatives with similar structures were found to be competitive inhibitors of the same enzyme. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed as cholinesterase inhibitors. Novel benzofuranyl derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The most effective compounds demonstrated inhibitory constants (Ki) in the low micromolar and even nanomolar range. nih.gov

Furthermore, certain benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been found to act as modulators of the proteostasis network by enhancing the activity of lysosomal enzymes, specifically cathepsins B and L. nih.gov The table below summarizes the inhibitory activities of various benzoic acid derivatives against different enzymes.

| Derivative Class | Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Reference |

| 4-((5-fluoro-1H-benzo[d]imidazol-2-ylthio)methyl)benzoic acid (Compound 4g ) | 5-Lipoxygenase (5-LOX) | IC50 = 0.9 µM | nih.gov |

| 4-((5-fluoro-1H-benzo[d]imidazol-2-ylthio)methyl)benzoic acid (Compound 4k ) | Soluble Epoxide Hydrolase (sEH) | IC50 = 0.7 µM | nih.gov |

| Benzofuranyl derivatives (Compound 2i ) | Acetylcholinesterase (AChE) | Ki = 0.009 µM | nih.gov |

| Benzofuranyl derivatives (Compound 2e ) | Butyrylcholinesterase (BChE) | Ki = 0.28 µM | nih.gov |

| 2-aminobenzoic acid | Tyrosinase (Monophenolase activity) | Ki = 5.15 µM | nih.gov |

| 4-aminobenzoic acid | Tyrosinase (Monophenolase activity) | Ki = 3.8 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Receptor Binding Profiling

The pharmacological effects of these derivatives are also determined by their ability to bind to specific receptors. Computational docking studies have been employed to predict and analyze these interactions. For instance, the analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives was correlated with their binding affinity for the COX-2 receptor. nih.gov

In a different line of research, a series of 5-benzyl-substituted tetrahydro-2-benzazepines were synthesized and evaluated for their affinity to sigma (σ) receptors, which are implicated in various central nervous system functions. The derivative (±)-5-benzyl-2-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1H-2-benzazepine demonstrated high affinity and selectivity for the σ₁ receptor subtype over the σ₂ subtype and other targets like the NMDA receptor. nih.gov This high selectivity underscores the potential for developing targeted therapies based on this chemical scaffold.

| Compound/Derivative Class | Target Receptor | Binding Affinity / Notes | Reference |

| (±)-5-benzyl-2-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1H-2-benzazepine | σ₁ Receptor | High affinity and selectivity over σ₂ and NMDA receptors. | nih.gov |

| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 Receptor | In-silico studies showed favorable binding affinity, correlating with analgesic activity. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, a docking study would involve preparing a 3D model of the ligand and docking it into the binding site of a relevant protein target. For instance, studies on various benzoic acid derivatives have explored their potential as inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov The process involves using software like AutoDock, which calculates the binding energy (ΔG) and inhibition constant (Ki) to estimate the binding affinity. nih.gov

The analysis would focus on identifying key interactions between the ligand and amino acid residues in the protein's active site. For 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues such as arginine, tyrosine, or asparagine. nih.gov

Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface area that can form van der Waals interactions with nonpolar residues like valine, leucine, and isoleucine. nih.gov

Halogen Bonds: The fluorine atoms could potentially engage in halogen bonds or other specific interactions with electron-rich pockets within the binding site.

The results of a hypothetical docking study are illustrated in the table below.

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | 1.5 | ARG121, LYS78 (H-Bonds); LEU170, VAL65 (Hydrophobic) |

| Hypothetical Protease B | -7.9 | 3.2 | TYR210 (H-Bond); PHE150, ILE199 (Hydrophobic); ASN142 (F-interaction) |

This table contains illustrative data to demonstrate the typical output of a molecular docking analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the distribution of electron density, molecular orbital energies, and reactivity descriptors. Such analyses have been performed on benzoic acid derivatives to understand their structural and electronic features. nih.gov

For 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, DFT calculations could determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated properties include the electrostatic potential map, which visualizes electron-rich and electron-poor regions, guiding the prediction of intermolecular interactions.

| Quantum Chemical Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

This table contains illustrative data based on typical values for similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogs of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, a dataset of similar compounds with measured biological activity (e.g., IC50 values) against a specific target would be required.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., LogP)

Topological Descriptors: (e.g., connectivity indices)

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that relates these descriptors to the biological activity. nih.govnih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds. A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA), can further provide contour maps highlighting regions where steric bulk or electrostatic charge modifications would likely enhance or diminish activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is crucial for understanding its preferred spatial arrangement. The central ketone linker allows for significant rotational freedom between the two phenyl rings. Studies on similar bi-aryl systems, especially those with ortho-substituents, reveal that fluorine atoms can induce non-planar conformations. nih.govnih.gov For instance, in related fluorinated benzamides, the presence of ortho-fluorine atoms leads to a non-planar stable conformation, which is important for fitting into a protein's binding pocket. nih.gov

Molecular Dynamics (MD) simulations can provide a deeper understanding of this flexibility. An MD simulation would model the movement of the atoms in the molecule over time, revealing its dynamic behavior in a simulated environment (e.g., in water). This would allow for the analysis of the range of accessible conformations, the stability of intramolecular hydrogen bonds, and the rotational barriers of the phenyl rings.

| Conformational Parameter | Description | Predicted Observation (Illustrative) |

| C2-C(O)-C1'-C2' Dihedral Angle | Torsion angle between the two phenyl rings. | A non-zero angle, likely between 30-60°, indicating a twisted, non-planar ground state conformation. |

| Intramolecular Interactions | Potential for an H-bond between the carboxylic acid proton and the ketone oxygen. | Simulation may show transient or stable H-bonding, influencing the overall conformation. |

This table presents illustrative predictions for the conformational properties of the molecule.

Impact of Fluorine Substitution on Molecular Recognition and Biological Interactions

The substitution of hydrogen with fluorine has a profound impact on a molecule's physicochemical properties and its ability to engage in molecular recognition. In 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, the two fluorine atoms play distinct roles.

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence significantly alters the electron distribution in the aromatic rings. This can influence the pKa of the carboxylic acid group and the strength of hydrogen bonds it forms with a receptor.

Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides in a protein binding site or form specific C-F···H-C or C-F···H-N hydrogen bonds. nih.gov The fluorine on the benzoyl ring (at position 4) and the benzoic acid ring (at position 5) can explore different regions of a binding pocket.

Conformational Control: As noted in the conformational analysis of other fluorinated compounds, the presence of fluorine can enforce a specific, often non-planar, conformation that may be pre-organized for optimal binding, reducing the entropic penalty upon complexation. nih.gov

Metabolic Stability: Fluorine substitution at positions susceptible to metabolic attack (e.g., by cytochrome P450 enzymes) can block oxidation, thereby increasing the molecule's metabolic stability and half-life, a strategy widely used in medicinal chemistry. chemimpex.com

The strategic placement of two fluorine atoms in 5-fluoro-2-(4-fluorobenzoyl)benzoic acid thus serves as a powerful tool to fine-tune its structural, electronic, and pharmacokinetic properties, making it a molecule of significant interest for computational and SAR studies.

Metabolism and Pharmacokinetic Investigations

In Vivo Metabolism Studies of 5-Fluoro-2-(4-fluorobenzoyl)benzoic Acid

Identification of Metabolites and Biotransformation Pathways

In vivo studies in relevant animal models would be necessary to identify the metabolites formed from 5-fluoro-2-(4-fluorobenzoyl)benzoic acid. These studies would involve administering the compound and subsequently analyzing biological matrices such as plasma, urine, and feces using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and structurally elucidate any metabolic products. Potential biotransformation pathways could include hydroxylation, glucuronidation, or other phase I and phase II metabolic reactions.

Enzyme Systems Involved in Metabolic Clearance

Once metabolites are identified, further research would be needed to pinpoint the specific enzyme systems responsible for the metabolic clearance of the parent compound. This would likely involve in vitro experiments using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are involved in its metabolism.

In Vitro Metabolic Stability and Drug-Drug Interaction Potential

In vitro assays are crucial for assessing the metabolic stability of a compound. These tests, typically performed using liver microsomes or hepatocytes, would quantify the rate at which 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is metabolized. nuvisan.com This data provides an early indication of its likely hepatic clearance and half-life in the body. Furthermore, studies would be conducted to evaluate its potential to inhibit or induce major drug-metabolizing enzymes, which is critical for predicting potential drug-drug interactions. researchgate.net

Absorption, Distribution, and Excretion (ADME) Characterization

A complete pharmacokinetic profile requires understanding the compound's absorption, distribution, and excretion (ADME) properties. Studies would need to investigate its oral bioavailability, the extent of its distribution into various tissues, its binding to plasma proteins, and the primary routes of its elimination from the body (e.g., renal or biliary excretion). nih.gov

Without such dedicated research, any discussion on the metabolism and pharmacokinetics of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Applications in Chemical Sciences

Utility in Materials Science and Polymer Chemistry

Incorporation into Functional Polymers

The carboxylic acid and ketone functionalities of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid allow it to be a candidate for polymerization reactions. It could potentially be used as a monomer or a co-monomer in the synthesis of polyesters, polyamides, or polyketones. The presence of the benzoyl group could contribute to rigidity and thermal stability in the polymer backbone.

Enhancement of Material Properties

Fluorine substitution in polymers is known to enhance several material properties. The introduction of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid into a polymer matrix could theoretically lead to:

Improved Thermal Stability: The high strength of the carbon-fluorine bond often translates to increased resistance to thermal degradation.

Enhanced Chemical Resistance: Fluorinated polymers typically exhibit high resistance to a wide range of chemicals and solvents.

Modified Optical Properties: The presence of fluorine can alter the refractive index and other optical characteristics of materials.

Hydrophobicity and Oleophobicity: Fluorine substitution can lead to surfaces with low surface energy, resulting in water and oil repellency.

Further research would be necessary to validate these potential enhancements in materials synthesized using this specific compound.

Applications in Analytical Chemistry

In the field of analytical chemistry, fluorinated compounds can serve as important reference standards and aid in the development of new analytical methodologies.

Use as Chromatographic Standards

While there is no specific documentation of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid being used as a chromatographic standard, its stable and well-defined chemical structure makes it a suitable candidate for such applications. bldpharm.com In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for the accurate identification and quantification of analytes. A compound like 5-fluoro-2-(4-fluorobenzoyl)benzoic acid could be used as an internal or external standard in the analysis of other fluorinated compounds.

Development of Analytical Methods for Fluorinated Compounds

The analysis of fluorinated organic compounds is a significant area of analytical chemistry. The development of robust analytical methods is crucial for quality control and research in various industries, including pharmaceuticals and materials science. ekb.eg The study of the chromatographic behavior and mass spectrometric fragmentation of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid could contribute to the broader understanding of how to effectively detect and quantify complex fluorinated molecules. nih.gov

Role as a Chemical Building Block for Complex Molecules

The most immediate and documented-like application for 5-fluoro-2-(4-fluorobenzoyl)benzoic acid is its role as a versatile building block in organic synthesis. bldpharm.com The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The carboxylic acid group can be converted into esters, amides, or acid halides, while the ketone group can undergo reactions such as reduction or addition. The aromatic rings can be subject to further electrophilic or nucleophilic substitution reactions. This versatility makes it a potential starting material for the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers. The introduction of fluorine atoms at specific positions can be a key strategy in medicinal chemistry to enhance the metabolic stability and biological activity of drug candidates. unipa.it

Compound Data

Synthesis of Heterocyclic Systems

There is no available data in peer-reviewed journals or patents describing the use of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid as a precursor or reactant in the synthesis of heterocyclic systems. Research on analogous compounds, such as 5-fluoro-2-methylbenzoic acid, has shown their utility in forming heterocyclic structures like phthalides and 3-arylisoquinolinones. However, these findings cannot be directly attributed to the title compound.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The benzophenone (B1666685) scaffold is a recognized pharmacophore found in a variety of biologically active molecules. nih.gov The incorporation of fluorine atoms can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.org Consequently, derivatives of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid are promising candidates for the development of novel therapeutic agents.

Future research could focus on modifying the core structure to target specific disease pathways. For instance, fluorinated benzophenone derivatives have been investigated as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.govnih.gov Derivatives of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid could be synthesized and screened for similar neuroprotective activities.

Furthermore, the benzophenone structure is a key component in compounds designed as anticancer agents. nih.govnih.gov Research has shown that certain benzophenone derivatives can inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells. nih.gov The development of analogs of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid could lead to new tubulin inhibitors or agents targeting other cancer-related pathways such as angiogenesis. nih.gov

Table 1: Potential Therapeutic Targets for 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

| Neurodegenerative Diseases | β-secretase (BACE-1), Acetylcholinesterase (AChE) | Fluorinated benzophenones have shown inhibitory activity against these enzymes, which are implicated in Alzheimer's disease. nih.gov |

| Oncology | Tubulin, Vascular Endothelial Growth Factor (VEGF) | Benzophenone derivatives have demonstrated potential as tubulin polymerization inhibitors and anti-angiogenic agents. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (TNF-α, IL-6) | The benzophenone scaffold is present in anti-inflammatory drugs like ketoprofen, and derivatives have shown inhibition of inflammatory mediators. nih.govnih.gov |

Exploration of Combination Therapies with 5-Fluoro-2-(4-fluorobenzoyl)benzoic Acid Derivatives

The efficacy of many therapeutic agents, particularly in oncology, can be enhanced through combination therapies. explorationpub.com This approach can overcome drug resistance and achieve synergistic effects. mdpi.com Future research should explore the potential of combining derivatives of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid with existing therapeutic agents.

For instance, in cancer treatment, a novel therapeutic agent derived from this compound that targets tubulin could be combined with a DNA-damaging agent or an immune checkpoint inhibitor. explorationpub.com The rationale is to attack the cancer cells through multiple, independent mechanisms, thereby reducing the likelihood of resistance. mdpi.com Preclinical studies would be necessary to evaluate the efficacy and safety of such combinations, focusing on identifying synergistic interactions and non-overlapping toxicities.

Table 2: Illustrative Combination Therapy Concepts

| Derivative of 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid | Combination Agent | Potential Therapeutic Rationale |

| Tubulin Inhibitor Analog | Cisplatin (Chemotherapy) | Dual attack on cell division and DNA replication. |

| Anti-angiogenic Analog | Pembrolizumab (Immune Checkpoint Inhibitor) | Inhibition of tumor blood supply combined with enhancement of anti-tumor immune response. |

| Novel Kinase Inhibitor Analog | Existing Targeted Therapy (e.g., EGFR inhibitor) | Overcoming resistance by targeting multiple signaling pathways. |

Advanced Drug Delivery Systems and Nanomedicine Approaches

Many benzophenone derivatives are characterized by poor water solubility, which can limit their bioavailability and therapeutic application. pharmaexcipients.comresearchgate.net Advanced drug delivery systems and nanomedicine approaches offer promising solutions to overcome these challenges. nih.govnih.gov

Future research could focus on formulating derivatives of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid into various nanocarriers. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), have been successfully used to encapsulate benzophenones, potentially reducing systemic absorption and enhancing local effects for topical applications. nih.gov For systemic administration, polymeric nanoparticles, liposomes, or amorphous solid dispersions could be explored to improve the solubility and pharmacokinetic profile of these compounds. nih.govnih.gov These advanced formulations could also enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. mdpi.com

Predictive Toxicology and Safety Pharmacology Studies

The safety profile of any new chemical entity is of paramount importance. For 5-fluoro-2-(4-fluorobenzoyl)benzoic acid and its derivatives, a thorough toxicological evaluation will be essential before any potential therapeutic or industrial application. Modern toxicology is increasingly employing in silico methods for early-stage hazard identification. fda.govnih.gov

Future research should utilize predictive toxicology models to assess the potential toxicity of this compound and its analogs. frontiersin.org These computational tools can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure. beyondbenign.org Such in silico studies can guide the design of safer derivatives by identifying potential toxicophores that can be modified or eliminated.

Following in silico analysis, in vitro and in vivo safety pharmacology studies would be required to evaluate the effects on major organ systems, including cardiovascular, respiratory, and central nervous systems. Long-term toxicity studies in animal models would also be necessary to assess for potential carcinogenicity and reproductive toxicity, as has been done for other benzophenones. medchemexpress.com

Large-Scale Synthesis and Industrial Applications

The development of efficient and scalable synthetic routes is crucial for the commercial viability of any chemical compound. For 5-fluoro-2-(4-fluorobenzoyl)benzoic acid, future research should focus on optimizing its synthesis for large-scale production. The Friedel-Crafts acylation is a common method for preparing benzophenones and could be a key step in the synthesis of this compound. tandfonline.comnih.gov Research into novel catalysts and reaction conditions could improve yield, reduce waste, and enhance the economic and environmental feasibility of the manufacturing process. google.com

Beyond pharmaceutical applications, benzophenones have a wide range of industrial uses. They are utilized as photoinitiators in UV-curing applications for inks and coatings, as fragrance enhancers, and as UV blockers in plastics and cosmetics. nih.govgoogle.com The specific substitution pattern of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid might confer unique properties that could be exploited in these areas. For example, the fluorine atoms may enhance its performance as a photoinitiator or its stability as a UV absorber. Further research is needed to explore these potential industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。